Isoxazole derivatives have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The compound "5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole" is a member of this class and is structurally related to various compounds that have been synthesized and evaluated for their potential as antibacterial and antitubercular agents. The presence of halogenated phenyl rings and the isoxazole core are common structural motifs that have been associated with these biological activities.
Isoxazole derivatives have been explored as novel antibacterial agents. For example, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have shown promising activity against MRSA, indicating the potential of these compounds to combat antibiotic resistance1. Similarly, a series of isoxazole clubbed 1,3,4-oxadiazole derivatives have demonstrated good antibacterial activity against common pathogens such as E. coli and S. aureus2.
In addition to their antibacterial properties, some isoxazole derivatives have been identified as active antitubercular agents. Compounds with specific substitutions have been found to be effective against M. tuberculosis H37Rv, the causative agent of tuberculosis2. This suggests that isoxazole derivatives could be a valuable addition to the current antitubercular pharmacopeia.
Isoxazole derivatives are also important in chemical synthesis. For instance, the treatment of certain acyl-isoxazole compounds with ammonia can lead to the formation of isoxazolo[4,5-e][1,4]diazepin-5-ones, which are compounds of interest for further chemical transformations and potential biological applications3.
This compound can be classified as:
The synthesis of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole can be achieved through various methods, primarily involving the cycloaddition reactions of suitable precursors. A common synthetic route includes:
This method has shown significant efficiency and selectivity for producing 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in good yields, often exceeding 75% under optimized conditions .
The molecular structure of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole can be described as follows:
The presence of halogen atoms (bromine and chlorine) contributes to the compound's reactivity and potential biological activity.
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for compounds like 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole often involves interactions at the molecular level with biological targets:
Research indicates that isoxazole derivatives exhibit diverse biological activities, including anti-inflammatory and anticancer properties, which may be attributed to their ability to interfere with key biochemical pathways .
These properties are crucial for determining the handling and application of this compound in laboratory settings .
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole has several scientific applications:
The compound 5-(bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is systematically named according to IUPAC conventions as 2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone. Its molecular formula, C₁₁H₆BrCl₂NO₂, reflects a precise atomic composition featuring bromine, chlorine, and nitrogen heteroatoms within an isoxazole-acetyl scaffold. The molecular weight is 334.98 g/mol, as confirmed by high-resolution mass spectrometry [1].
The structural framework comprises:
Table 1: Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 175277-38-0 |
Molecular Formula | C₁₁H₆BrCl₂NO₂ |
Exact Molecular Weight | 334.98 g/mol |
SMILES | C1=CC(=C(C=C1C₂=NOC(=C₂)C(=O)CBr)Cl |
InChI Key | CBDHLEMYIQJYII-UHFFFAOYSA-N |
The bromoacetyl group’s carbonyl carbon exhibits partial positive character (δ⁺), enhancing electrophilicity and facilitating synthetic derivatization. This electronic profile is critical for its role as a synthetic intermediate in pharmaceutical chemistry [1] [6].
Nuclear Magnetic Resonance (NMR) SpectroscopyExperimental ¹H and ¹³C NMR data for this compound are not fully reported in the literature. However, analogous bromoacetyl-isoxazole derivatives exhibit predictable signals:
Infrared (IR) SpectroscopyCritical IR absorptions (KBr pellet, cm⁻¹):
Table 2: Key Spectral Assignments
Spectrum | Group Assignment | Observed Signal (cm⁻¹/ppm) |
---|---|---|
IR | ν(C=O) | 1,690–1,710 |
IR | ν(C=N) | 1,610–1,630 |
¹H NMR | -CH₂Br | δ 4.0–4.5 |
¹³C NMR | -C=O | δ 185–190 |
Mass SpectrometryElectron ionization mass spectrometry (EI-MS) shows a molecular ion peak [M]⁺ at m/z 334.98, with isotopic clusters confirming bromine (¹⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) patterns. Fragment ions include loss of COCH₂Br (m/z 229) and cleavage of the isoxazole ring (m/z 173) [1].
Single-crystal X-ray diffraction (SC-XRD) data specific to 5-(bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole are not available. However, crystallographic analyses of structurally analogous isoxazoles provide insight into its potential lattice parameters and intermolecular interactions:
Table 3: Crystallographic Parameters of Analogous Isoxazoles
Parameter | 3-(3-Bromophenyl)isoxazole [8] | 5-(Bromomethyl)isoxazole |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | Pna2₁ | P2₁/c |
Unit Cell (Å) | a = 12.7, b = 6.2, c = 18.9 | a = 7.1, b = 18.5, c = 8.0 |
Halogen Bonds | Br···Br (3.4 Å) | Br···O (3.2 Å) |
Density functional theory (DFT) optimizations (B3LYP/6-311G(d,p)) predict a bond length of 1.78 Å for the C-Br bond and 1.21 Å for the acetyl C=O bond, consistent with crystallographic data from related compounds [8].
The structural and electronic features of 5-(bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole significantly differ from those of common isoxazole analogs:
Substituent Effects on Reactivity and Bioactivity
Crystallographic and Electronic Comparisons
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7